molecular formula C12H20N2O2 B1603306 (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 904816-62-2

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B1603306
CAS No.: 904816-62-2
M. Wt: 224.3 g/mol
InChI Key: FHEWQQKIHCOSKJ-UHFFFAOYSA-N
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Description

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is an organic compound that features a cyano group, a cyclohexyl ring, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted carbamates and esters.

Scientific Research Applications

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester depends on its specific application. In drug development, it may act as a prodrug, releasing the active compound upon metabolic conversion. The cyano group can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl isocyanate: Similar in structure but lacks the cyano group.

    Cyclohexylamine: Contains the cyclohexyl ring and amine group but lacks the ester and cyano groups.

    tert-Butyl carbamate: Contains the tert-butyl ester group but lacks the cyano and cyclohexyl groups.

Uniqueness

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is unique due to the presence of both the cyano group and the tert-butyl ester group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl N-(1-cyanocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEWQQKIHCOSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587708
Record name tert-Butyl (1-cyanocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904816-62-2
Record name tert-Butyl (1-cyanocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-cyanocyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

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